1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
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Description
1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Synthesis and Antimicrobial Applications
Research into fluoroquinolone-based compounds, similar to the one , has demonstrated their effectiveness in antimicrobial applications. For instance, Patel and Patel (2010) explored the synthesis of fluoroquinolone-based 4-thiazolidinones, revealing their antifungal and antibacterial activities. These compounds, synthesized from lead molecules related to fluoroquinolones, exhibited significant antimicrobial properties, suggesting that similar compounds could also have potential applications in developing new antimicrobial agents (Patel & Patel, 2010).
Crystal Structure and Analysis
The study of crystal structures and surface analysis of compounds can provide valuable insights into their potential applications in materials science and drug design. Naghiyev et al. (2020) reported on the crystal structure and Hirshfeld surface analysis of acetoacetanilide-based reaction products, which can be relevant to understanding the structural characteristics of similar compounds, including "1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide" (Naghiyev et al., 2020).
In Silico Molecular Docking and Biological Evaluation
The synthesis and biological evaluation of compounds, supported by in silico molecular docking studies, can offer insights into their potential therapeutic applications. Sapariya et al. (2017) developed a multicomponent cyclocondensation reaction to synthesize polyhydroquinoline scaffolds, which were then evaluated for their antibacterial, antitubercular, and antimalarial activities. This study demonstrates the process of designing and evaluating compounds with potential therapeutic applications, which could be applicable to "1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide" (Sapariya et al., 2017).
properties
IUPAC Name |
1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-15-13-23(28-22-8-7-20(14-21(15)22)26-16(2)30)29-11-9-17(10-12-29)24(31)27-19-5-3-18(25)4-6-19/h3-8,13-14,17H,9-12H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQSYCFBHVBIEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-acetamido-4-methylquinolin-2-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |
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